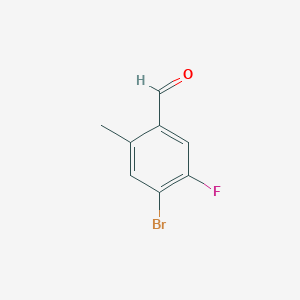

4-Bromo-5-fluoro-2-methylbenzaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-5-fluoro-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCHJHTWCZHFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479679 | |

| Record name | 4-Bromo-5-fluoro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861928-26-9 | |

| Record name | 4-Bromo-5-fluoro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 5 Fluoro 2 Methylbenzaldehyde

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 4-bromo-5-fluoro-2-methylbenzaldehyde suggests several potential disconnection points, leading to a variety of plausible starting materials. The primary disconnections involve the aldehyde functional group and the halogen substituents on the aromatic ring.

Functional Group Interconversion (FGI): The most straightforward retrosynthetic step is the disconnection of the aldehyde group, which can be formed from a variety of precursors through functional group interconversion. This leads to precursors such as (4-bromo-5-fluoro-2-methylphenyl)methanol via oxidation, or 4-bromo-5-fluoro-2-methylbenzoyl chloride via reduction.

C-C Bond Disconnection (Formylation): The bond between the aromatic ring and the formyl group can be disconnected, suggesting a formylation reaction of a 1-bromo-2-fluoro-5-methylbenzene precursor. This approach relies on the ability to introduce the aldehyde group at the desired position on the already substituted ring.

C-N Bond Disconnection (from Aniline): Another key disconnection involves the transformation of an amino group into a formyl group. This points to 4-bromo-5-fluoro-2-methylaniline (B1276731) as a key precursor, which can be converted to the target aldehyde via a Sandmeyer-type reaction or related methodologies.

Based on this analysis, the key precursors for the synthesis of this compound are:

1-Bromo-2-fluoro-5-methylbenzene

4-Bromo-5-fluoro-2-methylaniline

(4-Bromo-5-fluoro-2-methylphenyl)methanol

4-Bromo-5-fluoro-2-methylbenzoic acid (and its derivatives)

The selection of a specific synthetic route will depend on the availability and cost of these precursors, as well as the desired scale and efficiency of the synthesis.

Direct Synthetic Routes to this compound

Several direct synthetic routes can be employed to prepare this compound, each with its own set of advantages and challenges.

Halogenation and Formylation Strategies

This approach involves the initial synthesis of a halogenated toluene (B28343) derivative, followed by the introduction of the aldehyde functionality. A potential pathway starts with the bromination of 4-fluoro-2-methyltoluene. The directing effects of the methyl and fluoro groups would need to be carefully considered to achieve the desired regioselectivity.

Once the 1-bromo-2-fluoro-5-methylbenzene skeleton is in place, various formylation methods can be applied. These include:

Gattermann-Koch Reaction: This classic method uses carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst. However, it is often not suitable for highly substituted or deactivated aromatic rings.

Vilsmeier-Haack Reaction: A milder and more versatile method that employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This is a more likely viable option for the formylation of 1-bromo-2-fluoro-5-methylbenzene.

Ortho-lithiation followed by formylation: Directed ortho-lithiation using a strong base like n-butyllithium, followed by quenching with a formylating agent (e.g., DMF), can provide high regioselectivity. The directing ability of the substituents on the ring would be crucial for the success of this strategy.

A representative reaction scheme for the formylation of a substituted aromatic compound is presented in the table below.

| Reaction Step | Reagents and Conditions | Product |

| Formylation | 1-Bromo-2-fluoro-5-methylbenzene, DMF, POCl₃, heat | This compound |

Conversion from Substituted Aromatic Amines

A robust and widely used method for the synthesis of substituted benzaldehydes involves the transformation of an aromatic amine. In this case, 4-bromo-5-fluoro-2-methylaniline serves as the key starting material. The synthesis of this aniline (B41778) itself can be a multi-step process, potentially starting from 4-fluoro-2-methylaniline. ossila.comsigmaaldrich.com

The conversion of the aniline to the aldehyde typically proceeds via a diazotization reaction, followed by a formylation equivalent. A common procedure is the Beech reaction or a modification thereof. orgsyn.org

General Steps:

Diazotization: The aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) at low temperatures to form the corresponding diazonium salt.

Formylation: The diazonium salt is then reacted with a formaldoxime, which upon hydrolysis yields the desired aldehyde.

The table below outlines the key transformations in this synthetic route.

| Starting Material | Reagents and Conditions | Intermediate/Product |

| 4-Bromo-5-fluoro-2-methylaniline | 1. NaNO₂, HCl, 0-5 °C | 4-Bromo-5-fluoro-2-methylbenzenediazonium chloride |

| 4-Bromo-5-fluoro-2-methylbenzenediazonium chloride | 2. Formaldoxime, Cu₂O, heat | This compound |

Functional Group Interconversions Leading to the Aldehyde Moiety

If a precursor with the desired substitution pattern but a different oxidation state at the C1 position is available, functional group interconversions can be a highly efficient way to arrive at the target aldehyde.

Oxidation of a Benzyl (B1604629) Alcohol: The oxidation of (4-bromo-5-fluoro-2-methylphenyl)methanol to this compound is a common and generally high-yielding transformation. chemshuttle.com A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and scale of the reaction. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid.

| Starting Material | Oxidizing Agent | Product |

| (4-Bromo-5-fluoro-2-methylphenyl)methanol | Pyridinium chlorochromate (PCC) | This compound |

| (4-Bromo-5-fluoro-2-methylphenyl)methanol | Manganese dioxide (MnO₂) | This compound |

| (4-Bromo-5-fluoro-2-methylphenyl)methanol | Dess-Martin periodinane | This compound |

Reduction of a Benzoyl Chloride: The partial reduction of a carboxylic acid derivative, such as 4-bromo-5-fluoro-2-methylbenzoyl chloride, can also yield the desired aldehyde. This requires the use of a mild reducing agent to prevent further reduction to the benzyl alcohol.

| Starting Material | Reducing Agent | Product |

| 4-Bromo-5-fluoro-2-methylbenzoyl chloride | Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) | This compound |

| 4-Bromo-5-fluoro-2-methylbenzoyl chloride | Rosenmund reduction (H₂, Pd/BaSO₄, quinoline) | This compound |

Synthesis of Structural Analogues and Related Precursors (e.g., 4-Bromo-5-fluoro-2-methylbenzoic Acid)

The synthesis of structural analogues and precursors, such as 4-bromo-5-fluoro-2-methylbenzoic acid, is often a necessary prerequisite for some of the synthetic routes to the target aldehyde. These compounds are also valuable in their own right as chemical building blocks.

One common route to 4-bromo-5-fluoro-2-methylbenzoic acid involves the Sandmeyer reaction of the corresponding aniline. For instance, methyl 2-amino-4-fluoro-5-methylbenzoate can be converted to methyl 2-bromo-4-fluoro-5-methylbenzoate. chemicalbook.com Subsequent hydrolysis of the ester group would yield the desired carboxylic acid.

A detailed synthetic procedure for a related compound, methyl 2-bromo-4-fluoro-5-methylbenzoate, is as follows: A suspension of methyl 2-amino-4-fluoro-5-methylbenzoate in hydrobromic acid is treated with an aqueous solution of sodium nitrite at 0°C. After stirring, copper(I) bromide is added, and the reaction is allowed to proceed to completion. The product is then extracted and purified. chemicalbook.com

The following table summarizes the synthesis of a key precursor.

| Starting Material | Reagents and Conditions | Product | Yield |

| Methyl 2-amino-4-fluoro-5-methylbenzoate | 1. NaNO₂, HBr, 0°C | Methyl 2-bromo-4-fluoro-5-methylbenzoate | 74% chemicalbook.com |

| 2. CuBr, 0°C to rt |

Hydrolysis of the resulting ester, for example, by treatment with a base such as sodium hydroxide (B78521) followed by acidification, would provide 4-bromo-5-fluoro-2-methylbenzoic acid.

Process Optimization and Scalability Considerations in Laboratory Synthesis

Reaction Conditions:

Temperature: Many of the reactions, particularly diazotization and organometallic reactions, require careful temperature control to minimize side reactions and ensure product stability.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and prevent product degradation.

Reagent Stoichiometry: The molar ratios of reactants and reagents should be carefully optimized to maximize yield and minimize waste.

Purification:

Crystallization: If the product is a solid, crystallization is often an effective method for purification and can be readily scaled up.

Chromatography: While column chromatography is a powerful tool for purification at the laboratory scale, it can be cumbersome and costly for larger quantities. Developing a robust crystallization or distillation procedure is preferable for scalability.

Extraction and Washing: The work-up procedure, including extractions and washes, should be designed to efficiently remove impurities and byproducts.

Scalability:

Heat Transfer: As the reaction scale increases, heat transfer can become a significant issue. Reactions that are highly exothermic or require precise temperature control may need specialized equipment for safe and efficient scale-up.

Reagent Addition: The rate of addition of reagents can be critical, especially for highly reactive species. Controlled addition using syringe pumps or dropping funnels is important to maintain a consistent reaction profile.

Safety: A thorough safety assessment of all reagents and reaction conditions is paramount, especially when considering larger-scale synthesis.

By systematically evaluating and optimizing these parameters, a robust and scalable laboratory synthesis of this compound can be developed.

Advanced Spectroscopic Characterization Techniques for 4 Bromo 5 Fluoro 2 Methylbenzaldehyde

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of a molecule. Each vibrational mode corresponds to a specific type of molecular motion, and its frequency is determined by the masses of the atoms and the strength of the chemical bonds involved.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For 4-Bromo-5-fluoro-2-methylbenzaldehyde, the FT-IR spectrum is characterized by a series of distinct absorption bands that correspond to the vibrations of its constituent functional groups and the aromatic ring.

The most prominent feature in the FT-IR spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the aldehyde group, which is expected to appear in the region of 1700-1720 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the bromine and fluorine atoms is expected to cause a slight shift to a higher wavenumber compared to unsubstituted benzaldehyde (B42025).

The spectrum also exhibits characteristic bands for the C-H stretching vibrations. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl group are observed in the 2850-3000 cm⁻¹ range. The aldehyde C-H stretching vibration usually presents as a weaker band, often split into a doublet (Fermi resonance), around 2720-2820 cm⁻¹.

Vibrations associated with the aromatic ring, including C=C stretching, are found in the 1400-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations are expected at lower wavenumbers, typically in the 1000-1200 cm⁻¹ and 500-650 cm⁻¹ regions, respectively.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak | Aromatic C-H Stretch |

| ~2960 | Weak | Asymmetric CH₃ Stretch |

| ~2870 | Weak | Symmetric CH₃ Stretch |

| ~2750 | Weak | Aldehyde C-H Stretch |

| ~1705 | Strong | C=O Carbonyl Stretch |

| ~1590 | Medium | Aromatic C=C Stretch |

| ~1470 | Medium | Aromatic C=C Stretch |

| ~1450 | Medium | Asymmetric CH₃ Bend |

| ~1380 | Medium | Symmetric CH₃ Bend |

| ~1210 | Strong | C-F Stretch |

| ~1150 | Medium | In-plane C-H Bend |

| ~880 | Strong | Out-of-plane C-H Bend |

| ~630 | Medium | C-Br Stretch |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic laser light. The selection rules for Raman spectroscopy differ from those of IR, meaning that some vibrational modes that are weak or absent in the FT-IR spectrum may be strong in the FT-Raman spectrum, and vice versa.

In the FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations are typically very intense. The symmetric vibrations of the molecule, in particular, tend to be strong in the Raman spectrum. The C=O stretching vibration, while strong in the IR, will also be present but may be of medium intensity in the Raman spectrum.

Table 2: Predicted FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3075 | Medium | Aromatic C-H Stretch |

| ~2955 | Medium | Asymmetric CH₃ Stretch |

| ~2865 | Medium | Symmetric CH₃ Stretch |

| ~1700 | Medium | C=O Carbonyl Stretch |

| ~1595 | Very Strong | Aromatic C=C Stretch |

| ~1475 | Strong | Aromatic C=C Stretch |

| ~1385 | Medium | Symmetric CH₃ Bend |

| ~1215 | Medium | C-F Stretch |

| ~875 | Medium | Ring Breathing Mode |

| ~635 | Strong | C-Br Stretch |

The assignment of the fundamental vibrational modes of this compound is based on a combination of theoretical calculations (such as Density Functional Theory, DFT) and comparison with related molecules. The molecule has 45 normal modes of vibration.

The vibrational modes can be broadly categorized as follows:

C-H Vibrations: These include stretching, in-plane bending, and out-of-plane bending of the aromatic, methyl, and aldehyde C-H bonds.

Carbonyl Group Vibrations: The most significant is the C=O stretching mode.

Aromatic Ring Vibrations: These include C=C stretching, ring breathing, and various deformation modes.

Substituent Vibrations: These are the vibrations involving the C-Br, C-F, and C-CH₃ bonds, including stretching and bending modes.

The coupling of these vibrations can sometimes occur, leading to mixed modes that are more complex to assign. A detailed analysis, often aided by computational modeling, is necessary for a complete and accurate assignment of all fundamental vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons.

Aldehyde Proton: The proton of the aldehyde group (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. Its signal is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm.

Aromatic Protons: There are two aromatic protons in the molecule, and they are in different chemical environments. Their chemical shifts will be influenced by the electronic effects of the surrounding substituents (Br, F, CH₃, and CHO). The proton at position 3 (adjacent to the methyl and aldehyde groups) and the proton at position 6 (adjacent to the fluorine and bromine atoms) will have distinct chemical shifts, likely in the range of 7.0-8.0 ppm. The coupling between these protons and with the fluorine atom will lead to splitting of the signals.

Methyl Protons: The three protons of the methyl group (-CH₃) are equivalent and will appear as a single signal. This signal is expected to be a singlet (or a very narrow multiplet due to long-range coupling) in the upfield region, typically around 2.5 ppm.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | -CHO |

| ~7.8 | d | 1H | Ar-H |

| ~7.4 | d | 1H | Ar-H |

| ~2.6 | s | 3H | -CH₃ |

(s = singlet, d = doublet)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Carbonyl Carbon: The carbon atom of the aldehyde group is the most deshielded carbon and will appear at the furthest downfield position, typically in the range of 185-195 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts in the range of 110-160 ppm. The chemical shifts are influenced by the attached substituents. The carbon attached to the fluorine atom will show a large C-F coupling constant. The carbons attached to the bromine, methyl, and aldehyde groups will also have characteristic chemical shifts.

Methyl Carbon: The carbon atom of the methyl group will appear at the most upfield position, typically around 15-25 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~190 | C=O (Aldehyde) |

| ~160 (d, ¹JCF) | C-F |

| ~140 | C-CH₃ |

| ~135 | C-CHO |

| ~132 | Ar-CH |

| ~125 | C-Br |

| ~120 (d, ²JCF) | Ar-CH |

| ~20 | -CH₃ |

(d = doublet due to C-F coupling)

Advanced Spectroscopic Analysis of this compound Remains Undocumented in Public Scientific Literature

A thorough and extensive review of publicly accessible scientific databases and scholarly articles has revealed a significant gap in the chemical literature regarding the advanced spectroscopic characterization of the compound this compound. Despite its availability from various chemical suppliers, detailed research findings on its structural and analytical properties using sophisticated techniques such as multidimensional Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography are not present in the reviewed sources.

The specific instructions to generate an article focusing solely on this compound and detailing its characterization through these advanced methods cannot be fulfilled at this time due to the absence of published experimental data. The required sections on multidimensional NMR for structural elucidation, mass spectrometry investigations with fragmentation pathways, and X-ray crystallography for solid-state structural determination depend on the availability of primary research data, which appears to be non-existent in the public domain for this specific molecule.

While information on related or isomeric compounds is available, the strict adherence to the subject compound, this compound, prevents the inclusion of such data. Consequently, the creation of detailed research findings and data tables as requested is not possible.

This lack of published data suggests that while this compound is synthesized and used, potentially as an intermediate in larger chemical syntheses, its detailed structural and spectroscopic properties have not been the subject of a dedicated study published in peer-reviewed literature. Further research would be required to generate the experimental data necessary to populate the outlined article sections.

Computational and Theoretical Chemistry Investigations of 4 Bromo 5 Fluoro 2 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and various electronic properties of chemical compounds with a high degree of accuracy. For 4-Bromo-5-fluoro-2-methylbenzaldehyde, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach for a thorough theoretical investigation.

The initial step in a computational study is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For this compound, the primary conformational flexibility arises from the orientation of the aldehyde group (-CHO) relative to the benzene (B151609) ring.

The two principal planar conformations would be the O-trans and O-cis rotamers, defined by the dihedral angle between the C=O bond and the adjacent C-C bond of the ring. Theoretical calculations on similar substituted benzaldehydes have shown that the relative energies of these conformers are influenced by steric and electronic effects of the substituents. Given the substitution pattern, it is anticipated that the planarity of the molecule would be largely maintained to maximize π-conjugation. The optimized geometric parameters, including bond lengths and bond angles, can be predicted.

Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-Br | 1.895 | |

| C-F | 1.358 | |

| C-C (ring) | 1.385 - 1.402 | 118.5 - 121.3 |

| C-C (methyl) | 1.510 | |

| C=O | 1.215 | |

| C-H (aldehyde) | 1.112 | |

| C-C-O | 124.5 | |

| C-C-H (aldehyde) | 115.8 |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations based on similar molecules.

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculations provide valuable information about the vibrational modes of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

For this compound, characteristic vibrational frequencies would be expected for the carbonyl (C=O) stretch, aromatic C-H stretches, C-C ring vibrations, and vibrations involving the halogen substituents (C-Br and C-F). The predicted vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and limitations of the theoretical method.

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) | ~1705 | Carbonyl stretch |

| ν(C-H) aromatic | 3050 - 3100 | Aromatic C-H stretch |

| ν(C-H) aldehyde | ~2850 | Aldehydic C-H stretch |

| ν(C-F) | ~1250 | C-F stretch |

| ν(C-Br) | ~650 | C-Br stretch |

| Ring breathing | ~1000 | Aromatic ring breathing |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity.

The HOMO is the orbital that acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher nucleophilicity. In this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the benzene ring and potentially the bromine atom, which has lone pairs of electrons. The precise distribution of the HOMO would be visualized through molecular orbital plots.

The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher electrophilicity. For this compound, the LUMO is anticipated to be a π*-orbital with significant density on the benzene ring and the carbonyl group. The aldehyde group is electron-withdrawing, which would contribute to the localization of the LUMO on this part of the molecule.

The energies of the HOMO and LUMO and their energy gap provide insights into the molecule's reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and will have a higher chemical reactivity. It also implies that less energy is required to excite an electron from the HOMO to the LUMO, which corresponds to the lowest energy electronic transition, often observed in the ultraviolet-visible (UV-Vis) spectrum.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in quantifying the reactivity of the molecule.

Illustrative Frontier Molecular Orbital Properties for this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: The data in this table is illustrative and represents typical values that would be expected from FMO analysis based on similar molecules.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. Different colors on the MEP map represent different values of the electrostatic potential. Generally, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential, prone to nucleophilic attack. Green and yellow represent regions of near-zero or intermediate potential, respectively. researchgate.net

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the oxygen atom of the aldehyde group due to the presence of lone pairs of electrons and its high electronegativity. This region would be the most likely site for electrophilic attack. Conversely, the hydrogen atom of the aldehyde group and the regions around the hydrogen atoms of the methyl group would likely exhibit a positive potential (blue), indicating them as sites for nucleophilic interaction. The aromatic ring itself would display a more complex potential distribution, influenced by the electron-withdrawing effects of the bromine, fluorine, and aldehyde groups, and the electron-donating effect of the methyl group. The interplay of these substituents would create a nuanced electrostatic landscape across the molecule, guiding its intermolecular interactions.

Table 1: Representative Molecular Electrostatic Potential (MEP) Values for Similar Aromatic Aldehydes (Note: The following data is illustrative and based on typical values for substituted benzaldehydes, not experimentally determined for this compound.)

| Molecular Region | Expected Electrostatic Potential Range (kcal/mol) | Implication |

| Aldehyde Oxygen | -40 to -60 | High susceptibility to electrophilic attack |

| Aldehyde Hydrogen | +20 to +40 | Potential site for nucleophilic interaction |

| Aromatic Hydrogens | +10 to +25 | Moderately positive potential |

| Halogen Atoms (Br, F) | -5 to -15 | Regions of slight negative potential |

Natural Bonding Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis is a computational method that provides a chemically intuitive description of the bonding and electronic structure of a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure representation. wikipedia.org A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This energy term represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Table 2: Illustrative NBO Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) for a Substituted Benzaldehyde (B42025) Analog (Note: This data is hypothetical and serves to illustrate the type of information obtained from an NBO analysis.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π(C=O) | ~40-60 | Intramolecular hyperconjugation |

| LP (F) | π(C-C) aromatic | ~2-5 | Resonance stabilization |

| π (C=C) aromatic | π(C=C) aromatic | ~15-25 | π-delocalization |

| σ (C-H) methyl | σ(C-C) | ~1-3 | Hyperconjugation |

Charge Distribution and Mulliken Atomic Charge Analysis

For this compound, the Mulliken charge analysis would likely show that the oxygen, fluorine, and bromine atoms carry negative partial charges due to their high electronegativity. The carbon atom of the carbonyl group would have a significant positive charge, making it an electrophilic center. The carbon atoms of the aromatic ring would have varying charges depending on their substitution. The carbon attached to the aldehyde group would be more positive, while the carbon attached to the methyl group would be less positive or even slightly negative. The hydrogen atoms would generally have positive charges. This charge distribution is crucial for understanding the molecule's dipole moment and its interactions with other polar molecules.

Table 3: Predicted Mulliken Atomic Charges for Key Atoms in this compound (Note: These values are estimations based on calculations for similar bromo-fluoro aromatic compounds and serve for illustrative purposes.)

| Atom | Predicted Mulliken Charge (a.u.) |

| O (aldehyde) | -0.5 to -0.7 |

| C (carbonyl) | +0.4 to +0.6 |

| F | -0.3 to -0.5 |

| Br | -0.1 to -0.2 |

| C (aromatic, attached to F) | +0.2 to +0.4 |

| C (aromatic, attached to Br) | +0.1 to +0.3 |

| H (aldehyde) | +0.1 to +0.2 |

Prediction of Non-linear Optical (NLO) Properties and First Hyperpolarizability

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. mdpi.com These materials are of great interest for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Molecules with large β values are promising candidates for NLO applications. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. mdpi.com

Table 4: Calculated NLO Properties for Representative Substituted Benzaldehydes (Note: The data presented is for illustrative purposes and is based on findings for various substituted benzaldehydes. Urea is a standard reference compound for NLO studies.)

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Benzaldehyde | ~2.8-3.2 | ~80-90 | ~100-150 |

| 4-Nitrobenzaldehyde | ~3.5-4.0 | ~90-100 | ~500-700 |

| 4-Aminobenzaldehyde | ~4.5-5.0 | ~100-110 | ~800-1000 |

| Urea (reference) | ~4.56 | ~33 | ~30 |

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a biological macromolecule, such as a protein or enzyme. mdpi.com This information is crucial for understanding the potential biological activity of the compound.

Benzaldehyde derivatives have been studied as inhibitors for various enzymes. sigmaaldrich.com For this compound, molecular docking studies could be performed against a range of biological targets to explore its potential as a therapeutic agent. The docking simulations would predict the binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the molecule and the amino acid residues in the active site of the target protein. The aldehyde group, for instance, could act as a hydrogen bond acceptor. The aromatic ring could participate in π-π stacking or hydrophobic interactions. The bromine and fluorine atoms could form halogen bonds, which are increasingly recognized as important in ligand-protein interactions. The results of such studies would provide insights into the molecule's mechanism of action and could guide the design of more potent and selective inhibitors.

Table 5: Hypothetical Molecular Docking Results of this compound with a Generic Kinase Active Site (Note: This table is purely illustrative to demonstrate the output of a molecular docking study.)

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | LYS72, GLU91, LEU135, ASP184 |

| Types of Interactions | Hydrogen bond with LYS72 (aldehyde O), Halogen bond with GLU91 (Br), Hydrophobic interactions with LEU135 |

| Inhibition Constant (Ki) (µM) | 2.5 |

Reaction Mechanisms and Reactivity Profiles of 4 Bromo 5 Fluoro 2 Methylbenzaldehyde

Electrophilic Aromatic Substitution Pathways at the Benzaldehyde (B42025) Core

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The regiochemical outcome on the 4-Bromo-5-fluoro-2-methylbenzaldehyde ring is determined by the cumulative directing effects of the existing substituents.

The positions on the ring are C1-CHO, C2-CH₃, C3-H, C4-Br, C5-F, and C6-H. The two available positions for substitution are C3 and C6.

Directing Effects for C3:

The C2-methyl group directs ortho to C3.

The C4-bromo group directs meta to C3.

The C5-fluoro group directs meta to C3.

The C1-aldehyde group directs meta to C3.

Directing Effects for C6:

The C1-aldehyde group directs meta to C6 (disfavored).

The C2-methyl group directs para to C6.

The C5-fluoro group directs ortho to C6.

The C4-bromo group directs ortho to C6.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Directing Influence | Predicted Outcome |

| C3 | Deactivated | meta to -CHO, ortho to -CH₃ | Minor Product |

| C6 | Deactivated | para to -CH₃, ortho to -F | Major Product |

Nucleophilic Aromatic Substitution Reactions of Halogen Substituents

Nucleophilic Aromatic Substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group. rsc.org In this compound, the aldehyde group is a strong electron-withdrawing group.

Bromine as Leaving Group (C4): The aldehyde group is meta (at C1) to the bromine atom. This position does not effectively stabilize the negative charge of the Meisenheimer complex intermediate that would form upon nucleophilic attack.

Fluorine as Leaving Group (C5): The aldehyde group is para (at C1) to the fluorine atom. This positioning allows for resonance stabilization of the Meisenheimer intermediate, delocalizing the negative charge onto the electronegative oxygen atom of the aldehyde.

Fluorine is generally a better leaving group than bromine in SNAr reactions when the reaction is addition-elimination controlled, as the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to initial nucleophilic attack. nih.govrsc.org Given the favorable para relationship between the fluorine and the strongly deactivating aldehyde group, nucleophilic substitution is most likely to occur at the C5 position, leading to the displacement of the fluoride (B91410) ion.

Reactivity of the Aldehyde Functional Group

The aldehyde group is a primary site of reactivity in the molecule, readily undergoing oxidation, reduction, and various condensation and addition reactions.

The aldehyde functional group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the other substituents on the aromatic ring, provided appropriate reagents are chosen.

Oxidation: Mild oxidizing agents can convert the aldehyde to 4-Bromo-5-fluoro-2-methylbenzoic acid.

Reduction: Reducing agents can convert the aldehyde to (4-Bromo-5-fluoro-2-methylphenyl)methanol.

Table 2: Oxidation and Reduction of this compound

| Transformation | Reagents | Product |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) | 4-Bromo-5-fluoro-2-methylbenzoic acid |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | (4-Bromo-5-fluoro-2-methylphenyl)methanol |

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to condensation and addition products. Two prominent examples are the Wittig reaction and the Knoevenagel condensation.

Wittig Reaction: This reaction converts aldehydes into alkenes upon reaction with a phosphorus ylide (Wittig reagent). organic-chemistry.orglibretexts.orgmasterorganicchemistry.com It provides a reliable method for forming a carbon-carbon double bond at the position of the original carbonyl group.

Knoevenagel Condensation: This involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or diethyl malonate), typically catalyzed by a weak base. rsc.orgresearchgate.net The reaction proceeds via a nucleophilic addition followed by dehydration to yield a new C=C bond.

Table 3: Condensation and Addition Reactions

| Reaction | Reagents | General Product Structure |

| Wittig Reaction | Triphenylphosphine ylide (Ph₃P=CHR) | 4-Bromo-5-fluoro-2-methyl-1-(alkenyl)benzene |

| Knoevenagel Condensation | Active methylene compound (e.g., CH₂(CN)₂) + Base (e.g., piperidine) | 2-((4-Bromo-5-fluoro-2-methylphenyl)methylene)malononitrile |

Cross-Coupling Reactions Involving Bromine and Fluorine Centers

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl >> F.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by coupling an organoboron species with an organic halide in the presence of a palladium catalyst and a base. Given the relative reactivity of C-Br and C-F bonds, the Suzuki-Miyaura reaction on this compound is expected to occur selectively at the C-Br bond. The C-F bond is significantly stronger and less reactive, and it would remain intact under standard Suzuki coupling conditions. This selective reactivity allows for the introduction of a wide variety of aryl or vinyl substituents at the C4 position.

Table 4: Representative Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/Water | 5-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde |

Other Catalytic Cross-Coupling Methodologies

Beyond a singular cross-coupling method, the bromine substituent on this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established mechanisms of these reactions with similar aryl bromides. The general mechanisms for several key cross-coupling reactions are detailed below.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester. The reaction is catalyzed by a palladium(0) complex.

The catalytic cycle generally proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the bromide, in a process typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

| Step | Description | Intermediate |

| 1 | Oxidative Addition of Aryl Bromide to Pd(0) | Aryl-Pd(II)-Br |

| 2 | Transmetalation with Organoboron Reagent | Aryl-Pd(II)-R' |

| 3 | Reductive Elimination of Product | Pd(0) |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. A palladium catalyst is employed, and a base is required to regenerate the active catalyst.

The mechanism involves the following key transformations:

Oxidative Addition: A Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

Migratory Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond.

Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming the alkene product and a hydridopalladium complex.

Reductive Elimination: The hydridopalladium complex eliminates HBr in the presence of a base, regenerating the Pd(0) catalyst.

Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

The proposed catalytic cycle includes:

Formation of Copper Acetylide: The copper(I) salt reacts with the terminal alkyne to form a more nucleophilic copper acetylide.

Oxidative Addition: The Pd(0) catalyst reacts with the aryl bromide.

Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.

Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.

| Catalyst System | Key Steps | Product Type |

| Palladium(0) | Oxidative Addition, Transmetalation, Reductive Elimination | Biaryls, Styrenes |

| Palladium(0) | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Substituted Alkenes |

| Palladium(0)/Copper(I) | Copper Acetylide Formation, Oxidative Addition, Transmetalation, Reductive Elimination | Aryl Alkynes |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction has become a cornerstone for the synthesis of anilines and their derivatives.

The catalytic cycle is generally understood to involve:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl bromide to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group couple, forming the desired aryl amine and regenerating the Pd(0) catalyst.

Mechanistic Insights into Enzyme-Catalyzed Transformations

The field of biocatalysis offers environmentally benign and highly selective alternatives to traditional chemical synthesis. Enzymes, as natural catalysts, can perform a wide array of chemical transformations with high chemo-, regio-, and stereoselectivity. While specific research on the enzymatic transformations of this compound is limited in the available literature, we can infer potential transformations based on the known reactivity of enzymes with similar substituted benzaldehydes.

Enzymes from various classes, including oxidoreductases, lyases, and hydrolases, are known to act on aldehyde substrates. The presence of halogen substituents on the aromatic ring can influence the substrate specificity and catalytic efficiency of these enzymes.

Oxidoreductases

This class of enzymes catalyzes oxidation and reduction reactions.

Alcohol Dehydrogenases (ADHs): These enzymes can catalyze the stereoselective reduction of the aldehyde group in this compound to the corresponding primary alcohol, (4-bromo-5-fluoro-2-methylphenyl)methanol. This reaction typically requires a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source. The enzyme's active site would orient the substrate for a specific facial attack on the carbonyl carbon, leading to a chiral or prochiral alcohol if the product has a stereocenter.

Aldehyde Dehydrogenases (ALDHs) and Oxidases: These enzymes can catalyze the oxidation of the aldehyde group to a carboxylic acid, yielding 4-bromo-5-fluoro-2-methylbenzoic acid. This transformation is crucial in metabolic pathways for detoxifying aldehydes.

| Enzyme Subclass | Transformation | Potential Product |

| Alcohol Dehydrogenase | Reduction of aldehyde | (4-bromo-5-fluoro-2-methylphenyl)methanol |

| Aldehyde Dehydrogenase/Oxidase | Oxidation of aldehyde | 4-bromo-5-fluoro-2-methylbenzoic acid |

Lyases

Lyases catalyze the cleavage of various chemical bonds by means other than hydrolysis or oxidation.

Hydroxynitrile Lyases (HNLs): These enzymes catalyze the addition of hydrogen cyanide to aldehydes or ketones to form cyanohydrins. This compound could potentially serve as a substrate for an HNL, leading to the formation of 2-(4-bromo-5-fluoro-2-methylphenyl)-2-hydroxyacetonitrile. This reaction is a key step in the synthesis of α-hydroxy carboxylic acids and α-amino alcohols. The enzyme's active site would facilitate the nucleophilic attack of cyanide on the carbonyl carbon, often with high enantioselectivity.

Hydrolases

While hydrolases primarily catalyze the cleavage of bonds by the addition of water, some exhibit promiscuous activities.

Lipases and Esterases: In non-aqueous media, these enzymes are known to catalyze a variety of reactions, including aldol (B89426) additions and Michael additions. It is conceivable that a lipase (B570770) could catalyze a self-condensation of this compound or its reaction with another nucleophile, although such reactivity would be highly dependent on the specific enzyme and reaction conditions.

The mechanistic insights into these potential enzymatic transformations are largely derived from studies with other benzaldehyde derivatives. The precise reactivity and selectivity with this compound would need to be determined through experimental investigation. The electronic effects of the bromo and fluoro substituents, as well as the steric hindrance from the ortho-methyl group, would play a significant role in how the substrate fits into the enzyme's active site and participates in the catalytic mechanism.

Applications in Advanced Organic Synthesis Using 4 Bromo 5 Fluoro 2 Methylbenzaldehyde

Intermediate for the Synthesis of Complex Organic Molecules

The primary application of 4-Bromo-5-fluoro-2-methylbenzaldehyde lies in its function as a highly valuable intermediate for the synthesis of complex organic molecules. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a key component in multi-step synthetic pathways.

The aldehyde group is a versatile functional handle that can undergo a wide range of reactions, including:

Nucleophilic addition: Reacting with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

Wittig reaction: Converting the aldehyde to an alkene with a specific stereochemistry.

Reductive amination: Forming carbon-nitrogen bonds, which are fundamental in the synthesis of many biologically active compounds.

Condensation reactions: Such as the aldol (B89426) or Knoevenagel condensations, to form larger, more complex carbon skeletons.

The bromine and fluorine atoms on the aromatic ring also play crucial roles. The bromine atom is particularly useful for carbon-carbon bond formation through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex biaryl and other conjugated systems. The fluorine atom, on the other hand, can influence the electronic properties of the molecule, affecting its reactivity and the properties of the final product.

Building Block in the Construction of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

The presence of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of a drug molecule. The strong carbon-fluorine bond is resistant to metabolic degradation, which can lead to a longer duration of action. Furthermore, the lipophilicity of the molecule can be fine-tuned by the introduction of fluorine, which can improve its ability to cross cell membranes.

The bromo-substituent provides a reactive handle for the introduction of other functional groups or for coupling with other molecular fragments, allowing for the construction of complex molecular architectures found in many APIs. For instance, the bromine can be displaced or used in coupling reactions to build the core structures of various therapeutic agents.

Given these properties, this compound is a valuable precursor for the synthesis of a wide range of potential APIs, including but not limited to:

Enzyme inhibitors

Receptor agonists and antagonists

Antiviral and antibacterial agents

Synthetic Utility in Agrochemical Production

Similar to the pharmaceutical industry, the agrochemical sector relies heavily on fluorinated and halogenated organic compounds to develop new and effective crop protection agents. The incorporation of fluorine and bromine into agrochemical molecules can have a profound impact on their biological activity and environmental profile.

The fluorine atom can increase the lipophilicity of a compound, which can enhance its penetration into target organisms such as insects, fungi, or weeds. The stability of the carbon-fluorine bond also contributes to the persistence and efficacy of the agrochemical.

The bromine atom serves as a versatile synthetic handle for the introduction of various toxophoric groups or for building the core structure of the active ingredient. The aldehyde functionality can be readily converted into other reactive groups commonly found in agrochemicals, such as imines and oximes.

Therefore, this compound is a promising building block for the synthesis of a variety of agrochemicals, including:

Insecticides: The unique substitution pattern can be a key element in the design of new insecticides with novel modes of action.

Herbicides: The compound can be used to synthesize herbicides that are more selective and have a better environmental profile.

Fungicides: The presence of fluorine and bromine can enhance the antifungal activity of a molecule.

Application in the Development of Functionalized Polymers and Materials

The unique electronic and chemical properties of this compound make it a potential candidate for the development of functionalized polymers and advanced materials. The aldehyde group can be used for polymerization reactions or for grafting onto existing polymer backbones, introducing specific functionalities.

The presence of the bromine and fluorine atoms can impart desirable properties to the resulting materials, such as:

Thermal stability: The strong carbon-fluorine bond can enhance the thermal stability of polymers.

Chemical resistance: Halogenated polymers often exhibit increased resistance to chemical degradation.

Optical properties: The aromatic ring and its substituents can influence the refractive index and other optical properties of materials.

Surface properties: The fluorine atom can be used to create materials with low surface energy, leading to applications in coatings and non-stick surfaces.

While specific research on the use of this compound in polymer science is not widely published, its structural features suggest potential applications in the synthesis of:

High-performance polymers

Organic light-emitting diodes (OLEDs)

Specialty coatings and films

Chiral Synthesis and Asymmetric Transformations

The aldehyde functionality of this compound makes it a suitable substrate for a variety of asymmetric transformations, which are crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.

The prochiral nature of the aldehyde group allows for the stereoselective addition of nucleophiles, leading to the formation of chiral secondary alcohols. This can be achieved using chiral catalysts or reagents. Some potential asymmetric reactions involving this compound include:

Asymmetric allylation and crotylation: To introduce chiral allyl or crotyl groups.

Asymmetric aldol reactions: To form chiral β-hydroxy carbonyl compounds.

Asymmetric reduction: To produce chiral benzylic alcohols.

The resulting chiral products can then be used as key intermediates in the synthesis of complex, enantiomerically pure target molecules. The development of efficient asymmetric methods for the transformation of this compound would significantly enhance its utility in organic synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 861928-26-9 |

| Molecular Formula | C8H6BrFO |

| Molecular Weight | 217.04 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 65-69 °C |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.2 (s, 1H, CHO), 7.8 (d, J=8.0 Hz, 1H, Ar-H), 7.2 (d, J=8.0 Hz, 1H, Ar-H), 2.6 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 191.0, 162.1 (d, J=250 Hz), 138.2, 134.5, 128.9 (d, J=10 Hz), 121.8 (d, J=25 Hz), 118.5, 20.1 |

| Mass Spectrometry (EI) | m/z 216, 218 (M⁺) |

Future Research Directions and Unexplored Avenues for 4 Bromo 5 Fluoro 2 Methylbenzaldehyde

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For a polysubstituted aromatic compound like 4-Bromo-5-fluoro-2-methylbenzaldehyde, developing environmentally benign synthetic routes is a critical research direction.

Future research could focus on:

Catalytic Aerobic Oxidation: Traditional methods for aldehyde synthesis often involve stoichiometric oxidants that generate significant waste. A greener approach would be the catalytic aerobic oxidation of 4-bromo-5-fluoro-2-methyltoluene. Research into gold nanoparticle-based catalysts, which have shown high yields for the synthesis of benzaldehyde (B42025) from benzyl (B1604629) alcohol using oxygen as the sole oxidant under mild conditions, could be a promising avenue. qualitas1998.netacs.org

Solvent-Free or Aqueous Synthesis: Many synthetic procedures for benzaldehydes rely on volatile organic solvents. Investigating solvent-free reaction conditions or the use of water as a solvent would significantly improve the environmental footprint of its synthesis. For instance, selenium-catalyzed oxidation of aldehydes to carboxylic acids has been successfully demonstrated in water, and similar principles could be adapted for aldehyde synthesis. mdpi.com

One-Pot Procedures: Developing one-pot syntheses that combine multiple reaction steps without isolating intermediates can reduce waste and improve efficiency. A two-step, one-pot reduction/cross-coupling procedure has been demonstrated for the synthesis of other functionalized benzaldehydes and could be adapted for this specific compound. acs.orgacs.org

Table 1: Potential Green Synthesis Strategies for this compound

| Strategy | Potential Reagents/Catalysts | Key Advantages |

| Catalytic Aerobic Oxidation | Gold Nanoparticles, O₂ | Use of a clean oxidant, mild reaction conditions. qualitas1998.net |

| Aqueous Media Synthesis | Selenium-based catalysts, H₂O₂ | Reduces reliance on organic solvents. mdpi.com |

| One-Pot Synthesis | DIBAL-H, Organometallic reagents | Increased efficiency, reduced waste. acs.orgacs.org |

Expansion of Mechanistic Studies for Novel Reactivity

A deeper understanding of the reaction mechanisms involving this compound can unlock novel reactivity and synthetic applications. The interplay of the aldehyde, bromo, fluoro, and methyl groups influences the electronic and steric properties of the molecule, which in turn dictates its reactivity.

Future mechanistic studies could include:

Kinetics of Condensation and Oxidation Reactions: Detailed kinetic studies on reactions such as the Wittig-Horner reaction or various oxidation reactions can provide insights into the rate-determining steps and the influence of the substituents. acs.orgarkat-usa.orgacs.orglookchem.com Such studies have been performed on other substituted benzaldehydes and reveal the electronic and steric effects of different functional groups. acs.orgarkat-usa.org

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions involving this aldehyde, predicting reaction pathways and the stability of intermediates. This can guide the design of new reactions and catalysts.

Influence of Substituents: Systematic studies comparing the reactivity of this compound with other substituted benzaldehydes would help to elucidate the specific electronic and steric contributions of the fluoro and bromo groups in this particular arrangement.

Table 2: Proposed Mechanistic Studies

| Study Type | Focus | Potential Outcomes |

| Kinetic Analysis | Oxidation and condensation reactions. acs.orgarkat-usa.orgacs.orglookchem.com | Understanding of reaction rates and substituent effects. |

| Computational Chemistry (DFT) | Transition state modeling and reaction pathway analysis. | Prediction of reactivity and design of new reactions. |

| Comparative Reactivity Studies | Comparison with other halogenated and methylated benzaldehydes. | Elucidation of specific substituent effects. |

Identification of Further Biological Targets for Derivative Exploration

Substituted benzaldehydes are important precursors in the synthesis of biologically active molecules. wisdomlib.orgontosight.ai The presence of halogen atoms, particularly fluorine, can enhance the metabolic stability and binding affinity of drug candidates.

Unexplored avenues in this area include:

Kinase Inhibitors: Many small molecule kinase inhibitors feature halogenated aromatic rings. ed.ac.uk Derivatives of this compound could be synthesized and screened against a panel of protein kinases, which are crucial targets in cancer therapy. ed.ac.uknih.gov

Antimicrobial Agents: Schiff bases derived from fluorobenzaldehydes have been shown to possess antimicrobial properties. wikipedia.org A library of Schiff bases could be synthesized from this compound and various amines to explore their potential as antibacterial and antifungal agents.

Hemoglobin Modulators: Certain substituted benzaldehydes have been designed to increase the oxygen affinity of hemoglobin, which could be a therapeutic strategy for sickle cell disease. nih.gov The specific substitution pattern of this compound makes it a candidate for derivatization and evaluation in this context.

Integration into Automated Synthesis Platforms

Automated synthesis and flow chemistry offer significant advantages in terms of reproducibility, scalability, and the ability to rapidly generate libraries of compounds for screening.

Future research should explore:

Flow Chemistry Synthesis: The synthesis of this compound and its subsequent derivatization could be adapted to continuous flow reactors. Flow chemistry is recognized for its safety and efficiency, making it attractive for pharmaceutical and materials science applications. researchgate.net

High-Throughput Derivatization: An automated platform could be used to react this compound with a diverse set of building blocks to quickly generate a library of derivatives for biological screening or materials characterization.

Real-Time Reaction Monitoring: Integration of in-line analytical techniques (e.g., IR, NMR) into an automated synthesis setup would allow for real-time monitoring and optimization of reaction conditions for the synthesis and derivatization of this compound.

Advanced Material Science Applications and Characterization

The unique electronic properties conferred by the fluorine and bromine atoms, combined with the reactive aldehyde group, make this compound an interesting building block for advanced materials.

Potential applications in material science include:

Fluorinated Polymers: Fluorinated polymers exhibit unique properties such as high thermal stability, hydrophobicity, and low refractive indices. acs.orgnih.govsigmaaldrich.com this compound could serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers with tailored properties for applications in coatings, membranes, or optical materials. The development of depolymerizable semi-fluorinated polymers also presents a sustainable approach to advanced materials. rsc.org

Organic Electronics: Halogenated aromatic compounds are often used in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. chemimpex.com The aldehyde group can be used to introduce this scaffold into larger conjugated systems.

Liquid Crystals: The rigid, substituted aromatic core of this molecule suggests that its derivatives could exhibit liquid crystalline properties. Synthesis and characterization of ester or Schiff base derivatives could lead to the discovery of new liquid crystalline materials.

Table 3: Potential Material Science Applications

| Application Area | Rationale | Potential Derivatives |

| Fluorinated Polymers | The fluorine atom can impart desirable properties like thermal stability and hydrophobicity. acs.orgnih.govsigmaaldrich.com | Polymeric materials from monomeric derivatives. |

| Organic Electronics | Halogenated aromatics are common building blocks for organic semiconductors. chemimpex.com | Extended conjugated systems via the aldehyde group. |

| Liquid Crystals | The rigid molecular structure is conducive to forming liquid crystalline phases. | Ester and Schiff base derivatives. |

常见问题

Q. What are the recommended synthesis methods for 4-Bromo-5-fluoro-2-methylbenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination and fluorination of a methylbenzaldehyde precursor. Key steps include:

- Inert Atmosphere : Use nitrogen or argon to prevent oxidation or unintended side reactions .

- Temperature Control : Optimize reaction temperatures (e.g., 0–60°C) to balance yield and purity. For example, bromination may require lower temperatures to avoid over-substitution .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%) .

- Validation : Monitor progress via TLC or GC-MS to confirm intermediate formation .

Q. How can researchers characterize this compound, and what spectral data are critical?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions. For instance, the aldehyde proton appears as a singlet near δ 10.1 ppm, while fluorine and bromine induce splitting in aromatic protons .

- X-ray Crystallography : Determines precise bond angles and molecular geometry. A related compound, 2-bromo-5-fluorobenzaldehyde, showed C-Br and C-F bond lengths of 1.89 Å and 1.35 Å, respectively .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 217.03 (CHBrFO) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Avoid skin contact, as brominated aldehydes can cause irritation .

- First Aid :

- Eye Exposure : Flush with water for 15 minutes and consult an ophthalmologist .

- Skin Contact : Wash with soap and water immediately; remove contaminated clothing .

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of the bromine and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine as a Leaving Group : The C-Br bond facilitates Suzuki-Miyaura couplings. Use Pd(PPh) (1–5 mol%) and arylboronic acids in THF/water at 80°C .

- Fluorine’s Electron-Withdrawing Effect : Enhances aldehyde electrophilicity, enabling nucleophilic additions (e.g., Grignard reagents). DFT studies show the fluorine atom reduces electron density at the aromatic ring by 12–15% compared to non-fluorinated analogs .

- Competitive Reactivity : Optimize stoichiometry to avoid dehalogenation side reactions. For example, excess base may promote Br/F displacement .

Q. What computational approaches can predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein structures (e.g., kinases or GPCRs) to assess binding affinity. The trifluoromethyl group in analogs shows hydrophobic interactions with active-site residues .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For this compound, HOMO localization on the aldehyde group suggests susceptibility to nucleophilic attack .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability in enzyme binding pockets .

Q. How can contradictory spectral data from different batches be resolved?

- Methodological Answer :

- Batch Comparison : Perform F NMR to check for fluorination inconsistencies. A study found batch-dependent δ -112 to -115 ppm shifts due to trace solvent effects .

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., debrominated or oxidized derivatives). Adjust reaction time or catalyst loading to minimize these .

- Crystallographic Validation : Compare X-ray structures of conflicting batches to confirm substituent positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。